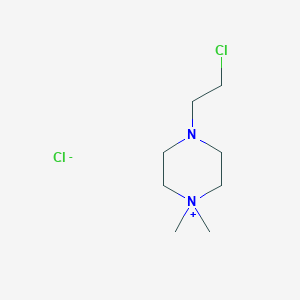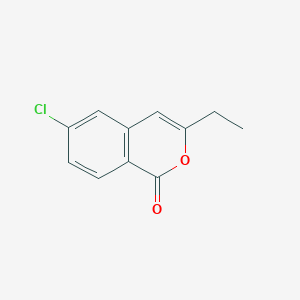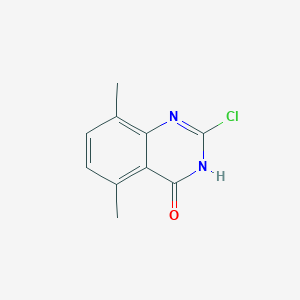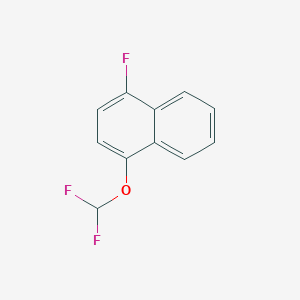
6-(4-Methylpyrrolidin-2-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methylpyrrolidin-2-yl)isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This specific compound features a pyrrolidine ring substituted with a methyl group at the 4-position, attached to the isoquinoline core. Isoquinoline derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methylpyrrolidin-2-yl)isoquinoline typically involves multi-step organic reactions. One common method includes the Michael addition followed by cycloaddition and aromatization. The reaction starts with azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis. The reaction proceeds in the presence of 4-dimethylaminopyridine (DMAP) as the base and (diacetoxyiodo)benzene (PIDA) as the oxidant in toluene at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions are tailored to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 6-(4-Methylpyrrolidin-2-yl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common, especially at the isoquinoline ring, using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of halogenated or nitro-substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-(4-Methylpyrrolidin-2-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential neuroprotective effects and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Methylpyrrolidin-2-yl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression, thereby exerting anti-inflammatory and anticancer effects .
Comparación Con Compuestos Similares
Isoquinoline: The parent compound, known for its basicity and stability.
Pyrrolidine: A five-membered nitrogen-containing ring, often found in bioactive molecules.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
Uniqueness: 6-(4-Methylpyrrolidin-2-yl)isoquinoline is unique due to the presence of the methyl-substituted pyrrolidine ring, which may confer distinct biological activities and chemical reactivity compared to its analogs. This structural feature can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
6-(4-methylpyrrolidin-2-yl)isoquinoline |
InChI |
InChI=1S/C14H16N2/c1-10-6-14(16-8-10)12-2-3-13-9-15-5-4-11(13)7-12/h2-5,7,9-10,14,16H,6,8H2,1H3 |
Clave InChI |
RCORHWNHJHBTGG-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC1)C2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
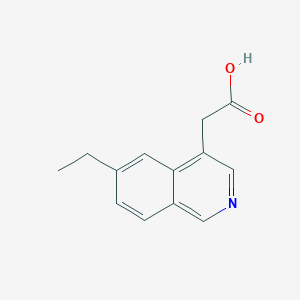
![2-(Hydroxymethyl)[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11892539.png)


![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
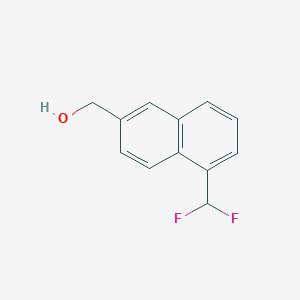
![2-(1H-Benzo[d]imidazol-2-yl)acetic acid hydrochloride](/img/structure/B11892560.png)
